2,2'-Dipyridyl diselenide

Descripción general

Descripción

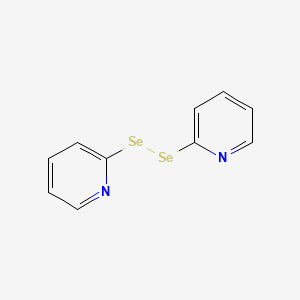

2,2’-Dipyridyl diselenide is an organoselenium compound characterized by the presence of two pyridine rings connected by a diselenide bond.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2’-Dipyridyl diselenide can be synthesized through the reaction of 2,2’-dipyridyl with selenium in the presence of an oxidizing agent. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically proceeds as follows:

- Dissolve 2,2’-dipyridyl in an appropriate solvent, such as ethanol.

- Add selenium powder to the solution.

- Introduce hydrogen peroxide to the mixture to initiate the oxidation process.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures until the formation of 2,2’-dipyridyl diselenide is complete.

- Isolate the product by filtration and purify it through recrystallization .

Industrial Production Methods

While specific industrial production methods for 2,2’-dipyridyl diselenide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.

Análisis De Reacciones Químicas

Cysteine Deprotection and Disulfide Bond Formation

2,2'-Dipyridyl diselenide can be used as a chemoselective tool for cysteine deprotection and regioselective formation of disulfide bonds in peptides .

-

It can remove Cys-protecting groups like Cys(Acm) and Cys(Mob), converting them into Cys-S–SePy adducts .

-

The resulting Cys-S–SePy adduct can be chemoselectively reduced by ascorbate at pH 4.5 without reducing existing disulfide bonds .

-

In the presence of trifluoroacetic acid, this compound facilitates the one-pot deprotection and disulfide bond formation of Cys(Acm) pairs, even with existing disulfide bonds present .

Reaction Scheme:

-

Cys(Acm) + PySeSePy → Cys-S-SePy + Acm-SePy

-

Cys-S-SePy + Ascorbate → Cys-SH + PySeH + Dehydroascorbate

Antioxidant Activity

-

This compound exhibits in vitro antioxidant activity, surpassing other diselenides in rat liver homogenate assays .

-

It demonstrates radical-scavenging activity and protects against the oxidation of Fe(2+) .

-

The antioxidant mechanism of this compound differs from other diselenides and relies on the presence of the pyridine ring .

Antioxidant Comparison of Diselenides

| Compound | GST-like Activity | DHA-mimetic Activities | Radical-Scavenging Activity | Protects against Fe(2+) Oxidation | Inhibitory effect on δ-ALA-D activity |

|---|---|---|---|---|---|

| This compound | No | No | ≥5 μM | Yes | Lower |

| m-trifluoromethyl-diphenyl diselenide | Yes | Yes | No | Yes | Higher |

| p-fluor-diphenyl diselenide | Yes | Yes | No | Yes | Higher |

| p-chloro-diphenyl diselenide | Yes | Yes | No | Yes | Higher |

| p-methoxyl-diphenyl diselenide | Yes | Yes | No | Yes | Higher |

Catalysis of Staudinger-Vilarrasa Reaction

This compound serves as a catalyst or activator in the direct Staudinger-Vilarrasa reaction of carboxylic acids with azides and trimethylphosphine at room temperature . The process does not follow an aza-Wittig reaction mechanism .

Reaction Scheme:

RCOOH + R'N3 + PMe3 ----(PySeSePy)----> RCONHR' + Me3P=O + N2

Reactions with Technetium Complexes

This compound reacts with technetium complexes, leading to the formation of technetium(I) and technetium(II) complexes .

-

The reaction with [Tc(NO)Cl2(PPh3)2(CH3CN)] results in the formation of [{Tc(NO)Cl2(PPh3)2}2{µ2-(2-pySe)2}] .

-

Under prolonged reaction times or elevated temperatures, reduction of this compound is observed, leading to the formation of [Tc(NO)Cl2(PPh3)(2-pySe)] .

Reaction Conditions and Products

| Reactant | Reaction Conditions | Product(s) |

|---|---|---|

| [Tc(NO)Cl2(PPh3)2(CH3CN)] + (2-pySe)2 | Room Temperature | [{Tc(NO)Cl2(PPh3)2}2{µ2-(2-pySe)2}] |

| [Tc(NO)Cl2(PPh3)2(CH3CN)] + (2-pySe)2 | Prolonged reaction times/Elevated Temperatures | [Tc(NO)Cl2(PPh3)(2-pySe)] |

Other Reactions and Uses

-

2,2′-Dipyridyldisulfide, also known as DPS, can be used for preparing thiols and activating carboxylic acid for coupling reactions .

-

Acts as an oxidizing agent to oxidize free thiols to form disulfide bonds in proteins .

-

This compound induces cytotoxicity in human non-small cell lung carcinoma (A549) cells through reductive stress and triggers G1 phase arrest and apoptosis .

-

It can coordinate with metal ions in different modes, including N,N'-coordination and Se,Se' coordination, as seen in the zinc complex [Zn(PySeSePy)Cl2] .

Aplicaciones Científicas De Investigación

Cysteine Deprotection and Disulfide Bond Formation

Overview

2,2'-Dipyridyl diselenide serves as a chemoselective tool for the deprotection of cysteine residues in peptides. It facilitates the regioselective formation of disulfide bonds, which are crucial for the biological activity of many peptides and proteins.

Mechanism

The compound converts protected cysteine residues (Cys(Acm) and Cys(Mob)) into Cys-S–SePy adducts when treated with trifluoroacetic acid (TFA). This process can occur at physiological temperatures (37 °C) and results in the formation of diselenide bonds that can be selectively reduced by ascorbate, preserving existing disulfide bonds in the peptide structure .

Case Study: Guanylin Synthesis

A notable application is in the synthesis of guanylin, a human intestinal hormone containing two disulfide bonds. Utilizing this compound allowed for the efficient formation of these bonds without reducing pre-existing ones, demonstrating its utility in peptide synthesis .

Antioxidant Properties

Comparative Studies

Research indicates that this compound exhibits superior antioxidant activity compared to other diselenides. In vitro studies have shown that it effectively reduces oxidative stress markers in rat liver homogenates, such as thiobarbituric acid reactive substances (TBARS) and protein carbonyl levels . The presence of the pyridine ring is believed to enhance its radical-scavenging capabilities.

Mechanisms of Action

The antioxidant mechanisms differ from those of other diselenides, suggesting unique pathways through which this compound mitigates oxidative damage. It has been shown to protect against Fe(2+) oxidation while lacking enzyme-mimetic properties .

Cancer Therapeutics

Cytotoxic Effects

Recent studies have highlighted the cytotoxic potential of this compound against non-small cell lung carcinoma (A549) cells. The compound induces G1 phase arrest and apoptosis through mechanisms involving reductive stress and DNA damage . The IC50 values indicate that while it is effective against cancer cells, it also affects normal cells, suggesting a need for further research into its selectivity and safety profiles.

Mechanism of Action

The cytotoxicity is attributed to the generation of a reducing environment within the cells, mediated by thioredoxin reductase. This environment leads to significant alterations in reactive oxygen species levels and glutathione ratios .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2,2’-Dipyridyl diselenide involves its ability to scavenge reactive oxygen species and protect against oxidative damage. It can also induce reductive stress in certain cellular environments, leading to apoptosis in cancer cells. The compound interacts with molecular targets such as thioredoxin reductase, influencing redox balance and cellular signaling pathways .

Comparación Con Compuestos Similares

2,2’-Dipyridyl diselenide is unique among diselenides due to the presence of pyridine rings, which enhance its antioxidant properties. Similar compounds include:

Diphenyl diselenide: Lacks the pyridine rings and has different antioxidant properties.

m-Trifluoromethyl-diphenyl diselenide: Contains a trifluoromethyl group, affecting its reactivity.

p-Fluor-diphenyl diselenide: Contains a fluorine atom, influencing its chemical behavior.

p-Chloro-diphenyl diselenide: Contains a chlorine atom, altering its reactivity.

p-Methoxyl-diphenyl diselenide: Contains a methoxy group, impacting its antioxidant activity.

2,2’-Dipyridyl diselenide stands out due to its superior antioxidant effect and lower inhibitory effect on certain enzymes compared to these similar compounds .

Actividad Biológica

2,2'-Dipyridyl diselenide (Py2Se2) is an organoselenium compound that has garnered attention for its diverse biological activities, particularly in the fields of antioxidant defense, cancer therapy, and peptide synthesis. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and applications in biochemistry.

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant capability. A study compared its antioxidant effects with several other diselenides using rat liver homogenate. The results indicated that Py2Se2 exhibited superior radical-scavenging activity and was more effective in protecting against lipid peroxidation than other tested compounds. Specifically, it demonstrated significant inhibition of thiobarbituric acid reactive substances (TBARS) and protein carbonyl (PC) levels, which are indicators of oxidative stress .

Summary of Antioxidant Activity

| Compound | TBARS Inhibition | PC Levels Reduction | Radical-Scavenging Activity |

|---|---|---|---|

| This compound (Py2Se2) | High | High | Effective (>5 μM) |

| m-Trifluoromethyl-Diphenyl Diselenide | Moderate | Moderate | None |

| p-Fluor-Diphenyl Diselenide | Low | Low | None |

| p-Chloro-Diphenyl Diselenide | Low | Low | None |

| p-Methoxyl-Diphenyl Diselenide | Low | Low | None |

Cytotoxic Effects in Cancer Cells

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, it was found to induce G1 cell cycle arrest and apoptosis in human non-small cell lung carcinoma (A549) cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptotic signaling pathways. This suggests a potential role for Py2Se2 in cancer therapy as a chemotherapeutic agent .

- Induction of ROS : Py2Se2 increases intracellular ROS levels.

- Cell Cycle Arrest : It induces G1 phase arrest, preventing cell proliferation.

- Apoptosis : Triggers apoptotic pathways through caspase activation.

Applications in Biochemistry

Beyond its antioxidant and anticancer properties, this compound serves as a valuable tool in peptide synthesis. It has been utilized for the regioselective formation of disulfide bonds in peptides containing cysteine residues. This application is particularly significant for the synthesis of bioactive peptides where proper disulfide connectivity is crucial for their function. The compound can selectively deprotect cysteine residues while facilitating the formation of new disulfide bonds without interfering with pre-existing ones .

Peptide Synthesis Overview

| Application | Description |

|---|---|

| Cysteine Deprotection | Converts Cys(Acm) and Cys(Mob) to Cys-S–SePy adducts. |

| Regioselective Disulfide Formation | Enables formation of multiple disulfides efficiently. |

Case Studies and Research Findings

- Antioxidant Study : A comparative analysis revealed that this compound outperformed other diselenides in antioxidant assays involving rat liver homogenate .

- Cancer Cell Study : Research demonstrated that Py2Se2 induced significant cytotoxicity in A549 cells through ROS-mediated pathways .

- Peptide Chemistry Application : The compound was effectively employed to synthesize guanylin, a human intestinal hormone, by facilitating selective deprotection and subsequent disulfide bond formation .

Propiedades

IUPAC Name |

2-(pyridin-2-yldiselanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2Se2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQLVACGEMGVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)[Se][Se]C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208669 | |

| Record name | 2,2'-Dipyridyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59957-75-4 | |

| Record name | 2,2'-Dipyridyl diselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059957754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dipyridyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of 2,2'-Dipyridyl diselenide?

A1: The molecular formula of this compound is C10H8N2Se2, and its molecular weight is 314.12 g/mol. []

Q2: What are some notable spectroscopic characteristics of this compound?

A2: While specific spectroscopic data varies depending on the study, common techniques employed for characterization include 1H NMR, 13C NMR, and mass spectrometry. [, , , , ]

Q3: Are there different structural forms of this compound?

A3: Yes, this compound exhibits polymorphism. Researchers have identified both centrosymmetric monoclinic and non-centrosymmetric orthorhombic polymorphs. []

Q4: How does this compound interact with transition metals?

A4: this compound displays versatile coordination modes with transition metals. It can act as a bidentate ligand, coordinating through both nitrogen atoms (N,N'-coordination) or both selenium atoms (Se,Se'-coordination). Additionally, it can undergo reductive cleavage of the Se-Se bond, forming selenolate complexes with metals like molybdenum, tungsten, and iron. [, , , ]

Q5: Can you elaborate on the reductive cleavage observed in reactions with certain metal complexes?

A5: When reacting with norbornadiene carbonyl complexes of molybdenum and tungsten, this compound undergoes Se-Se bond cleavage. This leads to metal center oxidation and the formation of selenolate complexes, where the selenolate ligand coordinates to the metal through both the nitrogen and selenium atoms (N,Se-coordination). []

Q6: Does this compound demonstrate catalytic activity?

A6: Yes, it serves as an effective catalyst for several reactions. For instance, it catalyzes the direct ligation of carboxylic acids with azides in the presence of trimethylphosphine at room temperature. [] It is also known to mediate the formation of chiral oxazolines. []

Q7: What about its use in oligonucleotide synthesis?

A7: this compound, in combination with triphenyl phosphite, acts as a coupling reagent for synthesizing oligonucleotides and nucleoside phosphoramidates with high yields. []

Q8: What are the known biological effects of this compound?

A8: Studies show that this compound induces cytotoxicity in human non-small cell lung carcinoma (A549) cells. Interestingly, it achieves this effect not through pro-oxidant activity, but rather by promoting reductive stress, characterized by a decrease in reactive oxygen species and a shift towards a more reduced glutathione state. []

Q9: How does this compound impact cell cycle and apoptosis?

A9: Despite causing reductive stress, this compound leads to DNA damage, G1 phase cell cycle arrest, and apoptosis in A549 cells. Mechanistically, the G1 arrest involves upregulation of the p21 transcript independently of p53. The apoptotic effect is linked to increased levels of unfolded protein response markers, mitochondrial permeability, and activation of apoptotic markers. []

Q10: Does this compound exhibit selectivity towards cancer cells?

A10: Current research suggests that this compound does not show significant selective toxicity towards cancer cells compared to normal cells. Further investigation is needed to explore its potential for targeted therapies. []

Q11: How do structural modifications impact the antioxidant activity of diaryl diselenides?

A11: Research indicates that 2,2′-Dipyridyl diselenide exhibits stronger antioxidant properties compared to other disubstituted diaryl diselenides. [, ] The specific structural features contributing to this enhanced activity require further exploration.

Q12: Has the influence of substituents on the reactivity of 2,2′-Dipyridyl diselenide derivatives been studied?

A12: Yes, studies have investigated the impact of substituents, particularly at the C-3 position of the pyridyl ring, on the molecular structure, packing, and thermal stability of 2,2′-Dipyridyl diselenide derivatives. The presence of strong electron-withdrawing groups like -COOH and -CONH2 influences the selenium atom's charge and hybridization, leading to variations in molecular geometry and crystal packing. []

Q13: Are there synthetic applications for 2,2′-Dipyridyl diselenide beyond those already mentioned?

A13: Yes, 2,2′-Dipyridyl diselenide finds utility in various synthetic transformations. For example, it can facilitate the conversion of ketoximes to ketones when used in conjunction with trimethylphosphine. [, ]

Q14: Can 2,2′-Dipyridyl diselenide be used to synthesize other selenium-containing compounds?

A14: Absolutely. It serves as a valuable precursor for preparing a range of 2-pyridylselenium compounds. Researchers have developed novel synthetic routes using 2,2′-Dipyridyl diselenide to access diversely substituted 2-pyridyl selenides and diselenides. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.